Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate
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Overview
Description
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl carbamate group attached to the oxadiazole ring, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and different carbamate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar structural motif and exhibit comparable biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: These derivatives also show similar enzyme inhibition properties and are studied for their pharmacological potential.
Uniqueness
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate is unique due to its specific substitution pattern and the presence of the ethyl carbamate group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
116236-32-9 |
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Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-3-18-12(16)13-11-15-14-10(19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
AEVKZUILGQFPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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